molecular formula C29H25F7N4O3 B15354572 3-Des-(4-fluorophenyl) 3-(R)-(4'-Fluorobiphen-4-yl) Aprepitant

3-Des-(4-fluorophenyl) 3-(R)-(4'-Fluorobiphen-4-yl) Aprepitant

Cat. No.: B15354572
M. Wt: 610.5 g/mol
InChI Key: MUPWKDYRUDTXEG-KNYXRDEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Des-(4-fluorophenyl) 3-(R)-(4'-Fluorobiphen-4-yl) Aprepitant is a derivative of Aprepitant, a novel and selective neurokinin-1 (NK-1) receptor antagonist . The parent compound, Aprepitant, is a well-established antiemetic that works by blocking the action of substance P in the brain, which is a key mediator of nausea and vomiting . As a high-affinity antagonist of human substance P/NK-1 receptors, Aprepitant has little to no affinity for other receptors like serotonin (5-HT3) or dopamine receptors . This derivative is offered to the research community for metabolic and pharmacological studies. In vitro studies indicate that Aprepitant is metabolized primarily by the CYP3A4 enzyme, with minor contributions from CYP1A2 and CYP2C19 . Researchers can utilize this compound to further investigate the NK-1 receptor pathway, which is implicated not only in emesis but also shows potential in areas such as cancer pathophysiology, with studies suggesting that NK-1 receptor antagonists like Aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C29H25F7N4O3

Molecular Weight

610.5 g/mol

IUPAC Name

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[4-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(10-11-42-26)15-24-37-27(41)39-38-24)19-4-2-17(3-5-19)18-6-8-23(30)9-7-18/h2-9,12-14,16,25-26H,10-11,15H2,1H3,(H2,37,38,39,41)/t16-,25-,26-/m1/s1

InChI Key

MUPWKDYRUDTXEG-KNYXRDEQSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 3-Des-(4-fluorophenyl) 3-(R)-(4'-Fluorobiphen-4-yl) Aprepitant and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound 68716-47-2 Not explicitly provided Not provided 4'-Fluorobiphen-4-yl substitution at 3-position Likely retains NK-1 antagonism; biphenyl group may enhance lipophilicity and CNS penetration .
Aprepitant (Reference) 170729-80-3 C₂₃H₂₁F₇N₄O₃ 534.43 4-Fluorophenyl and bis(trifluoromethyl) groups Metabolized primarily by CYP3A4; approved antiemetic with high NK-1 selectivity .
4-Defluoro-4-(p-fluorophenyl) Aprepitant 2348441-63-2 C₂₉H₂₅F₇N₄O₃ 610.5 Defluoro substitution at 4-position with p-fluorophenyl Discontinued commercial status; structural bulk may reduce metabolic efficiency .
Des-1,2,4-triazol-3-one-5-methyl Aprepitant Not provided C₂₀H₁₈F₇NO₂ 437.35 Removal of triazolone ring; methyl substitution Aprepitant impurity; reduced molecular complexity may lower receptor affinity .

Key Findings from Structural and Functional Comparisons :

Substitution Impact on Lipophilicity: The biphenyl group in this compound likely increases lipophilicity compared to Aprepitant’s mono-fluorophenyl group. This could enhance blood-brain barrier penetration, a critical factor for NK-1 antagonists targeting central receptors . In contrast, 4-Defluoro-4-(p-fluorophenyl) Aprepitant’s larger substituents (C₂₉H₂₅F₇N₄O₃) may reduce solubility, contributing to its discontinued status .

Metabolic Stability :

  • Aprepitant undergoes CYP3A4-mediated metabolism, with trifluoromethyl groups resisting oxidative degradation . The biphenyl modification in the compound of interest may further slow metabolism due to steric hindrance, though experimental data are lacking.
  • The discontinued 4-Defluoro analog’s bulkier structure might increase susceptibility to enzymatic clearance, reducing half-life .

Receptor Binding Affinity :

  • While Aprepitant’s 4-fluorophenyl and trifluoromethyl groups are critical for NK-1 binding , the biphenyl substitution could either enhance or disrupt interactions. Biphenyl systems often improve binding in hydrophobic receptor pockets, but excessive bulk may sterically hinder fit.

Synthetic Challenges: and highlight Aprepitant’s complex synthesis, involving stereoselective steps and intermediates like 3-(5)-(4-fluorophenyl)-4-benzyl-2-morpholinone .

Q & A

Q. What are the key intermediates and synthetic steps for synthesizing 3-Des-(4-fluorophenyl) 3-(R)-(4'-Fluorobiphen-4-yl) Aprepitant?

The synthesis involves a morpholine core modified with fluorinated aryl groups. Key intermediates include:

  • (S)-3-(4-Fluorophenyl)morpholin-2-one , a chiral intermediate critical for stereochemical control .
  • 2(R)-[1-(R)-3,5-bis(trifluoromethyl)phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholine , used in salt forms (e.g., oxalate) to enhance purity .
  • 4'-Fluorobiphen-4-yl boronic acid derivatives , employed in Suzuki-Miyaura coupling reactions to introduce the biphenyl moiety .
    Methodology: Optimize reaction conditions (e.g., temperature, catalysts) to minimize racemization and side products. Use chiral HPLC to confirm enantiomeric excess .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

  • SHELX suite (SHELXL, SHELXS): Preferred for small-molecule refinement due to robustness in handling fluorinated aromatic systems and chiral centers .
  • SIR97 : Useful for direct-methods structure solution, especially when single crystals are small or twinned. Pair with Fourier refinement for accuracy .
    Procedure: Collect high-resolution X-ray data (≤1.0 Å), refine using SHELXL with anisotropic displacement parameters, and validate via R-factor convergence (<5%) .

Q. How can researchers assess the purity of this compound using chromatographic methods?

  • HPLC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • LC-MS : Employ electrospray ionization (ESI) in positive mode to detect impurities (e.g., des-fluoro byproducts) and confirm molecular weight (expected [M+H]⁺: ~687.2 Da) .
  • Reference standards : Cross-validate against commercially available fluorobiphenyl standards (e.g., 2-Fluorobiphenyl) for retention time alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic routes for this compound?

Contradictions often arise in:

  • Salt selection : Patent literature describes oxalate salts for intermediate purification , while alternative routes use free bases . Compare yields and purity via ¹⁹F NMR to identify optimal pathways.
  • Coupling conditions : Discrepancies in Suzuki-Miyaura catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Perform kinetic studies under inert atmospheres to evaluate catalyst efficiency .
    Solution: Design a fractional factorial experiment varying solvents, catalysts, and temperatures to identify critical parameters .

Q. What methodologies are used to study its anti-inflammatory mechanisms beyond NK-1 receptor antagonism?

  • Kinase inhibition assays : Screen against JNK and p38/MAPK pathways using recombinant kinases and ATP-Glo assays. IC₅₀ values <1 µM suggest off-target activity .
  • Microglial cell models : Treat LPS-stimulated BV-2 cells and measure TNF-α/IL-6 suppression via ELISA. Use aprepitant (parent drug) as a positive control .
  • Molecular docking : Model interactions with kinase active sites (e.g., p38 MAPK PDB: 1A9U) to rationalize inhibitory effects .

Q. What strategies optimize polymorphic form isolation during synthesis?

  • Solvent-mediated crystallization : Screen solvents (e.g., ethanol, acetonitrile) under controlled cooling rates to isolate Form II (thermodynamically stable polymorph) .
  • Hot-stage microscopy : Monitor phase transitions during heating (25–200°C) to identify metastable forms.
  • PXRD and DSC : Validate polymorph identity via distinct diffraction peaks (e.g., Form II: 2θ = 12.4°, 15.7°) and melting endotherms .

Q. How to design experiments to investigate off-target kinase interactions?

  • Phosphoproteomics : Treat cell lines (e.g., HEK293) with the compound, enrich phosphopeptides using TiO₂ columns, and analyze via LC-MS/MS to map kinase signaling changes.
  • Selectivity panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM. A hit rate <10% indicates high specificity .

Q. What analytical approaches address discrepancies in impurity profiles across studies?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradants via UPLC-PDA at 254 nm .
  • Synthetic impurity spiking : Synthesize suspected impurities (e.g., Aprepitant Impurity 28, CAS 172673-23-3) and compare retention times using orthogonal methods (HPLC vs. CE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.